Cas no 2158773-84-1 (3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde)
3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde
- EN300-1292455
- 2158773-84-1
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- Inchi: 1S/C11H11N3O/c1-2-9-5-13-14(7-9)11-6-12-4-3-10(11)8-15/h3-8H,2H2,1H3
- InChI Key: GLALVTATLPLAHP-UHFFFAOYSA-N
- SMILES: O=CC1C=CN=CC=1N1C=C(C=N1)CC
Computed Properties
- Exact Mass: 201.090211983g/mol
- Monoisotopic Mass: 201.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 47.8Ų
3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1292455-1.0g |
3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde |
2158773-84-1 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1292455-50mg |
3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde |
2158773-84-1 | 50mg |
$768.0 | 2023-09-30 | ||
| Enamine | EN300-1292455-100mg |
3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde |
2158773-84-1 | 100mg |
$804.0 | 2023-09-30 | ||
| Enamine | EN300-1292455-250mg |
3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde |
2158773-84-1 | 250mg |
$840.0 | 2023-09-30 | ||
| Enamine | EN300-1292455-500mg |
3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde |
2158773-84-1 | 500mg |
$877.0 | 2023-09-30 | ||
| Enamine | EN300-1292455-1000mg |
3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde |
2158773-84-1 | 1000mg |
$914.0 | 2023-09-30 | ||
| Enamine | EN300-1292455-2500mg |
3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde |
2158773-84-1 | 2500mg |
$1791.0 | 2023-09-30 | ||
| Enamine | EN300-1292455-5000mg |
3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde |
2158773-84-1 | 5000mg |
$2650.0 | 2023-09-30 | ||
| Enamine | EN300-1292455-10000mg |
3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde |
2158773-84-1 | 10000mg |
$3929.0 | 2023-09-30 |
3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde
Introduction to 3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde (CAS No. 2158773-84-1)
3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde, identified by its CAS number 2158773-84-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the fusion of a pyrazole ring with a pyridine core, functionalized with an aldehyde group at the 4-position of the pyridine ring. The presence of the 4-ethyl substituent on the pyrazole moiety introduces unique electronic and steric properties, making this molecule a promising scaffold for drug discovery and development.
The structural features of 3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde make it an attractive candidate for further exploration in medicinal chemistry. The pyrazole ring is known for its biological activity, often serving as a pharmacophore in various therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors is well-documented, and the introduction of the ethyl group at the 1-position enhances its binding affinity and selectivity. The aldehyde functionality at the 4-position of the pyridine ring provides a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological properties.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Among these, bipyrazole derivatives have emerged as a particularly promising class of molecules due to their diverse biological activities. 3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde is no exception, and its potential has been highlighted in several cutting-edge studies.
One notable area of research involves the exploration of 3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde as a precursor in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By leveraging the structural framework of this compound, researchers have synthesized novel inhibitors that target specific kinases with high potency and selectivity. For instance, studies have demonstrated that derivatives of 3-(4-ethyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde can inhibit the activity of Janus kinases (JAKs), which are involved in inflammatory responses and have been implicated in autoimmune diseases.
Another exciting application of 3-(4-ethyl-1H-pyrazol-1-y)pyridinecarbaldehyde lies in its potential as an antimicrobial agent. With increasing concerns about antibiotic resistance, there is a critical need for new antimicrobial compounds that can overcome existing resistance mechanisms. Preliminary studies have shown that certain derivatives of this molecule exhibit potent activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). The mechanism of action appears to involve inhibition of bacterial cell wall synthesis, making it an attractive candidate for further development.
The synthetic accessibility of 3-(4ethyl-H-pyrazol-l-y]pyridinecarbaldehyde also contributes to its appeal in drug discovery. The compound can be readily synthesized through established organic reactions, such as condensation reactions between appropriately substituted pyrazole and pyridine derivatives. This ease of synthesis allows researchers to rapidly explore libraries of derivatives and optimize their biological properties through structure-based drug design approaches.
In addition to its applications in oncology and antimicrobial therapy, 3-(4ethyl-H-pyrazol-l-y]pyridinecarbaldehyde has shown promise in other therapeutic areas. For example, it has been investigated as a potential scaffold for developing compounds that modulate neurotransmitter receptors. The pyrazole and pyridine moieties are known to interact with various neurotransmitter systems, including serotonin and dopamine receptors, which are implicated in disorders such as depression and neurodegenerative diseases.
The versatility of 3-(4ethyl-H-pyrazol-l-y]pyridinecarbaldehyde extends to its utility as a building block for more complex molecules. By incorporating additional functional groups or linking it to other pharmacophores, researchers can generate novel compounds with enhanced therapeutic potential. This modular approach allows for rapid diversification of chemical space and increases the likelihood of identifying lead compounds with optimal pharmacokinetic profiles.
Recent advances in computational chemistry have further accelerated the discovery process for compounds like 3-(4ethyl-H-pyrazol-l-y]pyridinecarbaldehyde. Through molecular modeling and virtual screening techniques, researchers can predict the binding affinity and selectivity of derivatives before synthesizing them experimentally. This approach not only saves time but also reduces costs associated with traditional high-throughput screening methods.
The future prospects for 3-(4ethyl-H-pyrazol-l-y]pyridinecarbaldehyde are promising, with ongoing research aimed at expanding its therapeutic applications and optimizing its pharmacological properties. As our understanding of biological targets improves and new synthetic methodologies emerge, this compound is poised to play an increasingly important role in drug discovery efforts worldwide.
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